

# 1-Boc-1-ethylhydrazine molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-Boc-1-ethylhydrazine**

Cat. No.: **B1399415**

[Get Quote](#)

An In-Depth Technical Guide to **1-Boc-1-Ethylhydrazine**: Synthesis, Properties, and Applications in Modern Drug Discovery

## Authored by a Senior Application Scientist

**Abstract:** This technical guide provides a comprehensive overview of **1-Boc-1-ethylhydrazine** (tert-butyl N-amino-N-ethyl-carbamate), a critical building block in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, provide detailed, field-proven protocols for its synthesis and characterization, and explore its strategic application in the development of novel therapeutics, including its emerging role in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

## Introduction: The Strategic Importance of Protected Hydrazines

In the intricate landscape of pharmaceutical development, the precise installation of functional groups is paramount. Hydrazine moieties are foundational components of numerous heterocyclic scaffolds and pharmacologically active agents. However, the high nucleophilicity and reactivity of free hydrazines necessitate a robust protection strategy to ensure controlled, regioselective reactions. **1-Boc-1-ethylhydrazine** emerges as a reagent of choice, offering a stable, readily handled source of a monosubstituted ethylhydrazine synthon.

The tert-butoxycarbonyl (Boc) group provides steric hindrance and electronic stabilization to one of the nitrogen atoms, temporarily masking its reactivity. This protection is exceptionally stable under basic and nucleophilic conditions yet can be cleanly and efficiently cleaved under mild acidic conditions. This orthogonality makes **1-Boc-1-ethylhydrazine** an invaluable tool, particularly in multi-step syntheses where functional group tolerance is critical.<sup>[1][2]</sup> Its application spans the synthesis of heterocyclic compounds essential for drug development to advanced modalities like targeted protein degraders.<sup>[1][3]</sup>

## Core Physicochemical & Computational Data

A thorough understanding of a reagent's properties is the bedrock of successful synthetic planning. The key characteristics of **1-Boc-1-ethylhydrazine** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	160.21 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	955370-01-1	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Liquid	
Synonym(s)	tert-butyl N-amino-N-ethyl-carbamate, tert-butyl 1-ethylhydrazine-1-carboxylate	<a href="#">[5]</a>
Purity	Typically ≥95-97%	<a href="#">[5]</a>
Topological Polar Surface Area (TPSA)	55.56 Å <sup>2</sup>	<a href="#">[5]</a>
logP	1.1171	<a href="#">[5]</a>
Hydrogen Bond Donors	1	<a href="#">[5]</a>
Hydrogen Bond Acceptors	3	<a href="#">[5]</a>
Rotatable Bonds	1	<a href="#">[5]</a>

Storage & Handling: Commercial suppliers recommend storage at 2-8°C, sealed under dry conditions and protected from light.<sup>[4]</sup> It is classified as harmful if swallowed and a combustible liquid.

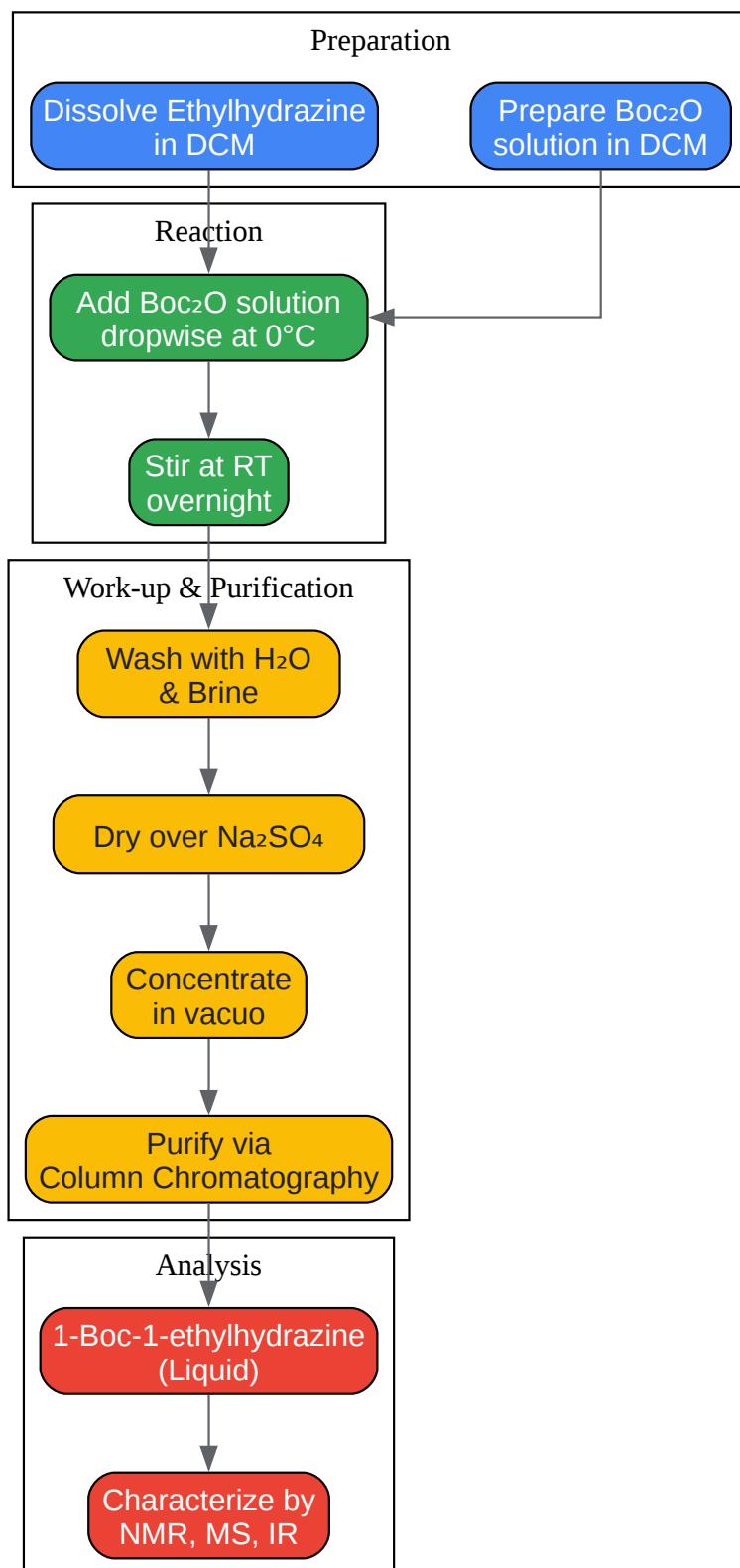
## Synthesis of 1-Boc-1-Ethylhydrazine: A Validated Protocol

The most direct and widely adopted method for preparing **1-Boc-1-ethylhydrazine** is the N-protection of ethylhydrazine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O). This reaction proceeds efficiently, often without the need for a catalyst.<sup>[2]</sup>

### Underlying Principles (The "Why")

The lone pair on the substituted nitrogen of ethylhydrazine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of Boc<sub>2</sub>O. The reaction forms a tetrahedral intermediate which then collapses, displacing tert-butanol and carbon dioxide (from the breakdown of the unstable tert-butoxycarbamic acid intermediate) to yield the stable carbamate product. The use of a slight excess of Boc<sub>2</sub>O can drive the reaction to completion. A solventless approach is often feasible and aligns with green chemistry principles by minimizing waste.<sup>[2]</sup> However, using a non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) can aid in temperature control and handling, especially for larger-scale reactions.

### Experimental Workflow Diagram



[Click to download full resolution via product page](#)

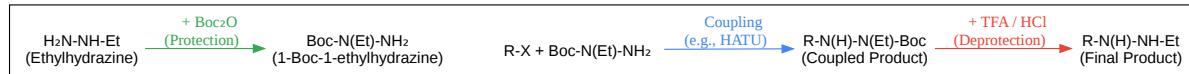
Caption: Workflow for the synthesis and purification of **1-Boc-1-ethylhydrazine**.

## Step-by-Step Protocol

- Reaction Setup: To a round-bottom flask charged with ethylhydrazine (1.0 eq), add anhydrous Dichloromethane (DCM) to make a 0.5 M solution. Place the flask in an ice bath (0°C) under a nitrogen atmosphere.
- Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 1.05 eq) in a minimal amount of DCM. Add this solution to the ethylhydrazine solution dropwise over 30 minutes using an addition funnel.
  - Causality: Slow addition at 0°C is crucial to manage the exothermic nature of the reaction and prevent the formation of di-Boc protected byproducts.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
- Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with deionized water (2x) and brine (1x).
  - Causality: The water wash removes any unreacted ethylhydrazine salts and water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

## The Boc Group in Action: Protection and Deprotection

The utility of **1-Boc-1-ethylhydrazine** is defined by the predictable behavior of the Boc protecting group.



[Click to download full resolution via product page](#)

Caption: The protection, coupling, and deprotection cycle using **1-Boc-1-ethylhydrazine**.

- Protection: As detailed in the synthesis protocol, the Boc group is installed using  $\text{Boc}_2\text{O}$ .
- Stability: The carbamate is resistant to a wide range of reagents, including bases (e.g.,  $\text{NaOH}$ ,  $\text{Et}_3\text{N}$ ), organometallics, and reducing agents (e.g.,  $\text{H}_2/\text{Pd}$ ).
- Deprotection (Cleavage): The Boc group is readily removed under acidic conditions. The most common reagents are Trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent like dioxane or methanol. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which forms isobutylene) and carbamic acid, which decarboxylates to liberate the free amine.

## Applications in Advanced Drug Discovery

**1-Boc-1-ethylhydrazine** is not merely a theoretical reagent; it is actively employed at the forefront of pharmaceutical research.

## Synthesis of Heterocyclic Scaffolds

Many bioactive heterocycles, such as pyrazoles and pyridazinones, are constructed from hydrazine precursors. Using **1-Boc-1-ethylhydrazine** allows for the controlled, regioselective synthesis of N-ethylated versions of these rings, which can be critical for tuning a drug candidate's potency, selectivity, and pharmacokinetic properties.<sup>[1]</sup>

## Case Study: Development of HDAC6 PROTACs

A recent and compelling application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target

protein. In a 2025 preprint, researchers developing selective Histone Deacetylase 6 (HDAC6) degraders utilized **1-Boc-1-ethylhydrazine** to install a key zinc-binding group.[3]

Workflow:

- A carboxylic acid on the PROTAC linker was activated.
- This activated acid was then coupled with **1-Boc-1-ethylhydrazine** using a peptide coupling agent like HATU.[3]
- Following the successful coupling, the Boc group would be removed in a final step to reveal the terminal ethyl hydrazide moiety, which is critical for binding to the HDAC6 target protein.

This example perfectly illustrates the strategic value of **1-Boc-1-ethylhydrazine**: it enables the introduction of a reactive hydrazine late in a complex synthesis, preserving the integrity of the molecule until the final step.

## Analytical Characterization Protocol

Confirming the identity and purity of the synthesized product is a non-negotiable step.

- Nuclear Magnetic Resonance (NMR):
  - $^1\text{H}$  NMR (in  $\text{CDCl}_3$ ): Expect to see a broad singlet for the  $-\text{NH}_2$  protons (~3.5-4.5 ppm), a quartet for the  $-\text{CH}_2-$  group (~3.0-3.5 ppm), a large singlet for the nine equivalent protons of the tert-butyl group (~1.45 ppm), and a triplet for the methyl group (~1.1-1.3 ppm).
  - $^{13}\text{C}$  NMR (in  $\text{CDCl}_3$ ): Key signals would include the carbamate carbonyl (~155-160 ppm), the quaternary carbon of the Boc group (~80 ppm), the methylene carbon (~45-50 ppm), the methyl carbons of the Boc group (~28 ppm), and the terminal methyl carbon (~13-15 ppm).
- Mass Spectrometry (MS): Using electrospray ionization (ESI), one would expect to find the protonated molecular ion  $[\text{M}+\text{H}]^+$  at  $\text{m/z} \approx 161.13$ .
- Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands (~3300-3400  $\text{cm}^{-1}$ ) and a strong C=O stretch from the carbamate group (~1680-1700  $\text{cm}^{-1}$ ).

## Conclusion

**1-Boc-1-ethylhydrazine** is a powerful and versatile reagent that addresses a fundamental challenge in organic synthesis: the controlled manipulation of the hydrazine functional group. Its robust protection, predictable reactivity, and clean deprotection profile make it an indispensable tool for medicinal chemists. From the construction of foundational heterocyclic libraries to its application in sophisticated drug modalities like PROTACs, **1-Boc-1-ethylhydrazine** provides an enabling solution for the rapid and efficient development of next-generation therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Boc-1-ethylhydrazine [myskinrecipes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 955370-01-1|1-Boc-1-ethylhydrazine|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [1-Boc-1-ethylhydrazine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1399415#1-boc-1-ethylhydrazine-molecular-weight-and-formula>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)